N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide
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Description
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide is a useful research compound. Its molecular formula is C24H22N4O5S and its molecular weight is 478.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article reviews its biological activity, synthesis, and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C24H22N4O5S
- Molecular Weight : 478.5 g/mol
- Structural Features : It includes a methanesulfonyl group, a butanamide moiety, and an acridine derivative which contributes to its biological activities.
The presence of the methanesulfonyl group enhances solubility and biological interaction, while the acridine structure is often associated with various pharmacological activities, particularly in cancer treatment.
Antitumor Properties
Research indicates that this compound exhibits antitumor activity by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Key findings include:
- Cell Line Studies : In vitro studies have demonstrated that the compound effectively inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve interference with DNA replication processes.
- Mechanism of Action : Preliminary data suggest that it may interact with topoisomerases, enzymes critical for DNA replication and repair. This interaction could lead to increased DNA damage in cancer cells, promoting apoptosis.
Antimicrobial Effects
The compound also shows potential as an antimicrobial agent . Its structural components allow it to engage with microbial targets effectively:
- Inhibition Studies : Various studies have reported that compounds containing acridine derivatives possess antimicrobial properties. Though specific data on this compound's antimicrobial efficacy is limited, its structural similarity to known antimicrobial agents suggests potential activity against bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The acridine moiety is known for intercalating into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide synthesis or repair pathways, further impeding cancer cell proliferation .
- Cytokine Modulation : Similar compounds have shown the ability to modulate inflammatory cytokines such as IL-6 and TNF-α, which are crucial in tumor microenvironments .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the methanesulfonamide group.
- Coupling with the acridine derivative.
- Finalization through butanamide formation.
This multi-step process requires careful control over reaction conditions to ensure high yield and purity.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
Doxorubicin | Anthracycline antibiotic | Broad-spectrum anticancer activity |
Bisantrene | Acridine derivative | Potent against certain leukemia types |
Mitoxantrone | Anthracenedione derivative | Antitumor activity with immunosuppressive effects |
While doxorubicin and bisantrene are well-studied anticancer agents, this compound's unique combination of methanesulfonyl and acridine structures may provide distinct pharmacological properties warranting further exploration.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of compounds similar to this compound:
- In Vitro Studies : A study evaluated the effects of a related compound on IL-6 and IL-1β expression in human keratinocyte cells, demonstrating significant suppression of these inflammatory markers .
- In Vivo Studies : Animal models have shown that related compounds can reduce inflammatory responses without hepatotoxicity, indicating a favorable safety profile for further development .
Properties
CAS No. |
61068-06-2 |
---|---|
Molecular Formula |
C24H22N4O5S |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-methylsulfonyl-N-[4-[(3-nitroacridin-9-yl)amino]phenyl]butanamide |
InChI |
InChI=1S/C24H22N4O5S/c1-3-6-23(29)27(34(2,32)33)17-11-9-16(10-12-17)25-24-19-7-4-5-8-21(19)26-22-15-18(28(30)31)13-14-20(22)24/h4-5,7-15H,3,6H2,1-2H3,(H,25,26) |
InChI Key |
OKWGMOAQRFSSET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.